molecular formula C23H23FN6O4 B2479480 N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847383-40-8

N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2479480
CAS No.: 847383-40-8
M. Wt: 466.473
InChI Key: RZWSFOOIESDEIA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23FN6O4 and its molecular weight is 466.473. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O4/c1-33-18-8-7-15(11-19(18)34-2)9-10-25-20(31)13-29-14-26-22-21(23(29)32)27-28-30(22)12-16-5-3-4-6-17(16)24/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWSFOOIESDEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials based on available literature.

Chemical Structure and Properties

  • Molecular Formula : C23H25FN6O3
  • Molecular Weight : 448.49 g/mol
  • CAS Number : 688061-49-6

The compound features a complex structure that integrates a triazole and pyrimidine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies involving derivatives of 1,2,4-triazoles, compounds demonstrated substantial antibacterial and antifungal activities against various pathogens:

CompoundZone of Inhibition (mm)MIC (µg/mL)Activity Type
PJ-C9>2010Antibacterial
PJ-C11>1520Antifungal
PJ-C4>1815Broad-spectrum

These results suggest that modifications in the chemical structure can enhance the antimicrobial efficacy of the triazole derivatives .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various studies. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit edema in animal models:

CompoundEdema Inhibition (%)Standard Drug Comparison
PJ-C980Ibuprofen
PJ-C475Ibuprofen

The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators .

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have indicated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of Tumor Growth : Reduction in tumor volume in xenograft models.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors in metabolic pathways.
  • Receptor Modulation : Potential interaction with various receptors involved in inflammation and cancer progression.

Case Studies

  • Antibacterial Activity Study : A study conducted on a series of triazole derivatives demonstrated that compounds with similar structures exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups on the benzene rings for enhancing activity .
  • Anti-inflammatory Efficacy : In a controlled trial assessing the anti-inflammatory effects of triazole derivatives in rats, it was found that certain compounds significantly reduced paw edema compared to standard treatments .

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